molecular formula C11H14BrN B13217036 [(4-Bromophenyl)methyl](cyclopropylmethyl)amine

[(4-Bromophenyl)methyl](cyclopropylmethyl)amine

Cat. No.: B13217036
M. Wt: 240.14 g/mol
InChI Key: ZHBQFZFOSYFYFM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylamine is an organic compound with the molecular formula C11H14BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methylamine typically involves the following steps:

    Bromination of Benzylamine: Benzylamine is first brominated at the para position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Cyclopropylmethylamine: Cyclopropylmethylamine is synthesized separately through the reaction of cyclopropylmethyl chloride with ammonia or an amine.

    Coupling Reaction: The final step involves coupling the brominated benzylamine with cyclopropylmethylamine under basic conditions, often using a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of (4-Bromophenyl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, or amines in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.

Major Products Formed

    Substitution: Formation of substituted benzylamines or benzyl ethers.

    Oxidation: Formation of imines, nitriles, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(4-Bromophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects.

Comparison with Similar Compounds

(4-Bromophenyl)methylamine can be compared with other similar compounds such as:

    [(4-Bromophenyl)methyl]amine: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    (4-Chlorophenyl)methylamine:

    (4-Bromophenyl)methylamine: Replacement of the cyclopropylmethyl group with a methyl group changes its steric and electronic characteristics.

The uniqueness of (4-Bromophenyl)methylamine lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2

InChI Key

ZHBQFZFOSYFYFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=C(C=C2)Br

Origin of Product

United States

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